![molecular formula C15H11F2N3OS2 B2957612 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1207049-41-9](/img/structure/B2957612.png)

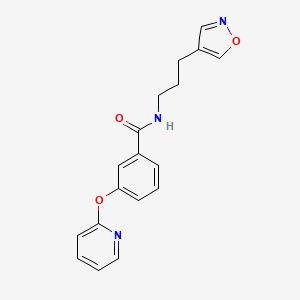

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications

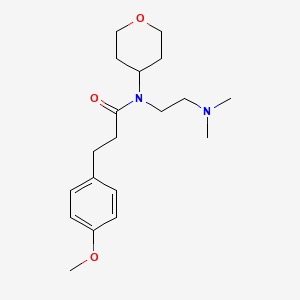

Synthesis and Biological Activities

- Novel urea derivatives have been synthesized to explore their antimicrobial activity and cytotoxicity. Such compounds show promise against both bacterial and fungal pathogens, as well as exhibiting significant cytotoxicity against cancer cell lines (Shankar et al., 2017).

- Research into urea and thiourea derivatives has revealed compounds with antitumor activities, highlighting the potential for these chemicals in cancer therapy (Ling et al., 2008).

Material Science and Chemistry

- Benzoylurea pesticides, including compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, have been studied for their crystal structure to understand the molecular basis of their pesticidal activity (Jeon et al., 2014).

- The synthesis of new asymmetric ureas and thioureas has been explored for their cytotoxicity and inhibitory activity against DNA topoisomerases, providing insights into their potential therapeutic uses (Esteves-Souza et al., 2006).

Potential Drugs and Antipathogenic Agents

- Some studies focus on the synthesis of urea derivatives as potential drugs for treating human African trypanosomiasis, demonstrating significant in vivo efficacy in murine models of the disease (Patrick et al., 2017).

- New thiourea derivatives have been evaluated for their antimicrobial activity, showing potential as novel anti-microbial agents with antibiofilm properties, indicating the versatility of urea-related compounds in addressing pathogenic challenges (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) . AMPK is a crucial enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low .

Mode of Action

This compound acts as an AMPK-activating agent . It interacts with AMPK, leading to its activation . The activation of AMPK can stimulate glucose uptake in skeletal muscle cells and insulin secretion from pancreatic β-cells .

Biochemical Pathways

Upon activation, AMPK triggers a cascade of events within the cells that are all involved in maintaining energy homeostasis . AMPK enhances glucose uptake by skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . This results in improved glucose homeostasis and potential antidiabetic effects .

Pharmacokinetics

The compound’s ability to activate ampk and influence glucose uptake and insulin secretion suggests it is able to reach relevant tissues after administration .

Result of Action

The activation of AMPK by this compound leads to increased glucose uptake in skeletal muscle cells and enhanced insulin secretion from pancreatic β-cells . This can help to regulate blood glucose levels and potentially provide therapeutic benefits in the context of diabetes .

Action Environment

Safety and Hazards

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS2/c1-22-15-19-11-6-5-8(7-12(11)23-15)18-14(21)20-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDQXILMMXUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)

![(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2957536.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)